Ethyl 1-(2-naphtho[2,1-b]furanylacetyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-naphtho[2,1-b]furanylacetyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C22H23NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-naphtho[2,1-b]furanylacetyl)piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF (dimethylformamide). This intermediate is then treated with hydrazine hydrate to form naphtho[2,1-b]furan-2-carbohydrazide. Further reactions with substituted aldehydes and chloroacetyl chloride yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-naphtho[2,1-b]furanylacetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., OH-, NH3) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives or amines.
Scientific Research Applications
Ethyl 1-(2-naphtho[2,1-b]furanylacetyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-naphtho[2,1-b]furanylacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Piperidine derivatives: These compounds are known for their wide range of pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Uniqueness
Ethyl 1-(2-naphtho[2,1-b]furanylacetyl)piperidine-4-carboxylate is unique due to its specific combination of the naphthofuran and piperidine moieties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 1-(2-benzo[e][1]benzofuran-1-ylacetyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-2-26-22(25)16-9-11-23(12-10-16)20(24)13-17-14-27-19-8-7-15-5-3-4-6-18(15)21(17)19/h3-8,14,16H,2,9-13H2,1H3 |
InChI Key |
LOXSOVCSIZLIGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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